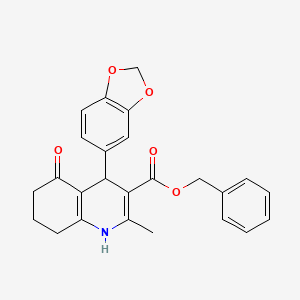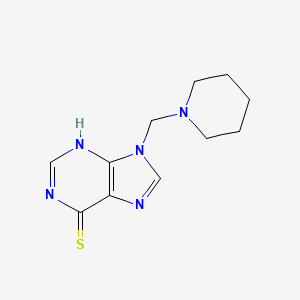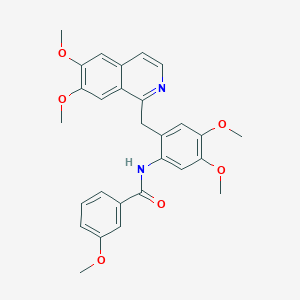![molecular formula C25H21FN2O2 B11094603 (4-fluorophenyl)[1-(4-methoxyphenyl)-1,3,4,9-tetrahydro-2H-beta-carbolin-2-yl]methanone](/img/structure/B11094603.png)
(4-fluorophenyl)[1-(4-methoxyphenyl)-1,3,4,9-tetrahydro-2H-beta-carbolin-2-yl]methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(4-フルオロフェニル)[1-(4-メトキシフェニル)-1,3,4,9-テトラヒドロ-2H-β-カルボリン-2-イル]メタノンは、β-カルボリン類に属する複雑な有機化合物です。β-カルボリン類は、精神活性、抗菌、抗癌などの多様な生物活性で知られています。この化合物は、そのユニークな構造的特徴から、さまざまな科学研究分野で注目を集めています。
2. 製法
合成経路と反応条件: (4-フルオロフェニル)[1-(4-メトキシフェニル)-1,3,4,9-テトラヒドロ-2H-β-カルボリン-2-イル]メタノンの合成は、一般的に多段階の有機反応を伴います。一般的な方法の1つは、4-フルオロアニリンと4-メトキシベンズアルデヒドを縮合させて中間体シッフ塩基を生成し、続いて環化およびその後の官能基修飾を行って最終生成物を得る方法です。反応条件には、通常、触媒、制御された温度、および特定の溶媒の使用が含まれており、高い収率と純度が確保されます。
工業的製造方法: この化合物の工業的製造には、同様の合成経路が用いられますが、より大規模です。連続フロー化学や自動合成などの技術を用いることで、効率性とスケーラビリティを向上させることができます。クロマトグラフィーや結晶化などの高度な精製方法を用いることで、研究や用途に適した高品質の化合物を製造することができます。
反応の種類:
酸化: この化合物は、過マンガン酸カリウムや三酸化クロムなどの試薬を用いて酸化反応を起こし、酸化された誘導体を生成することがあります。
還元: 水素化ホウ素ナトリウムや水素化リチウムアルミニウムなどの試薬を用いて還元反応を行うことができ、還元された類似体になります。
一般的な試薬と条件:
酸化: 酸性または中性条件下での過マンガン酸カリウム。
還元: メタノールまたはエタノール中での水素化ホウ素ナトリウム。
置換: ルイス酸触媒の存在下での臭素または塩素を用いたハロゲン化。
主な生成物: これらの反応から生成される主な生成物には、酸化された誘導体、還元された誘導体、および置換された誘導体があり、それぞれ独自の生物活性や用途を持つ可能性があります。
4. 科学研究への応用
化学: 化学において、この化合物は、より複雑な分子の合成のための構成要素として使用されます。そのユニークな構造により、新しい化学反応や経路を探求することができます。
生物学: 生物学的研究では、この化合物は、その抗菌および抗癌の潜在的特性について研究されています。特定の細菌株や癌細胞株の増殖を阻害する効果が期待されています。
産業: 産業部門では、この化合物は、新素材の開発や医薬品や農薬の合成のための前駆体として使用できます。
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of (4-fluorophenyl)[1-(4-methoxyphenyl)-1,3,4,9-tetrahydro-2H-beta-carbolin-2-yl]methanone typically involves multi-step organic reactions. One common method includes the condensation of 4-fluoroaniline with 4-methoxybenzaldehyde to form an intermediate Schiff base, followed by cyclization and subsequent functional group modifications to achieve the final product. The reaction conditions often involve the use of catalysts, controlled temperatures, and specific solvents to ensure high yield and purity.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance efficiency and scalability. The use of advanced purification methods, including chromatography and crystallization, ensures the production of high-quality compounds suitable for research and application.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, often using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced analogs.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products: The major products formed from these reactions include oxidized, reduced, and substituted derivatives, each with potential unique biological activities and applications.
科学的研究の応用
Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology: In biological research, the compound is studied for its potential antimicrobial and anticancer properties. It has shown promise in inhibiting the growth of certain bacterial strains and cancer cell lines.
Industry: In the industrial sector, the compound can be used in the development of new materials and as a precursor for the synthesis of pharmaceuticals and agrochemicals.
作用機序
(4-フルオロフェニル)[1-(4-メトキシフェニル)-1,3,4,9-テトラヒドロ-2H-β-カルボリン-2-イル]メタノンの作用機序は、特定の分子標的や経路との相互作用に関係しています。この化合物は、中枢神経系の受容体に結合し、神経伝達物質の放出を調節し、シグナル伝達経路に影響を与えることで作用すると考えられています。この化合物は血液脳関門を通過できるため、神経学的研究の候補となっています。
類似の化合物:
- (4-フルオロフェニル)[1-(4-ヒドロキシフェニル)-1,3,4,9-テトラヒドロ-2H-β-カルボリン-2-イル]メタノン
- (4-フルオロフェニル)[1-(4-クロロフェニル)-1,3,4,9-テトラヒドロ-2H-β-カルボリン-2-イル]メタノン
- (4-フルオロフェニル)[1-(4-ニトロフェニル)-1,3,4,9-テトラヒドロ-2H-β-カルボリン-2-イル]メタノン
独自性: その類似体と比較して、(4-フルオロフェニル)[1-(4-メトキシフェニル)-1,3,4,9-テトラヒドロ-2H-β-カルボリン-2-イル]メタノンは、メトキシ基の存在によって際立っています。メトキシ基は、この化合物の薬物動態特性と生物活性を影響を与える可能性があります。メトキシ基は、特定の生物学的標的との相互作用を強化し、より強力な効果を生み出す可能性があります。
類似化合物との比較
- (4-Fluorophenyl)[1-(4-hydroxyphenyl)-1,3,4,9-tetrahydro-2H-beta-carbolin-2-yl]methanone
- (4-Fluorophenyl)[1-(4-chlorophenyl)-1,3,4,9-tetrahydro-2H-beta-carbolin-2-yl]methanone
- (4-Fluorophenyl)[1-(4-nitrophenyl)-1,3,4,9-tetrahydro-2H-beta-carbolin-2-yl]methanone
Uniqueness: Compared to its analogs, (4-fluorophenyl)[1-(4-methoxyphenyl)-1,3,4,9-tetrahydro-2H-beta-carbolin-2-yl]methanone stands out due to the presence of the methoxy group, which can influence its pharmacokinetic properties and biological activity. The methoxy group can enhance the compound’s ability to interact with specific biological targets, potentially leading to more potent effects.
特性
分子式 |
C25H21FN2O2 |
|---|---|
分子量 |
400.4 g/mol |
IUPAC名 |
(4-fluorophenyl)-[1-(4-methoxyphenyl)-1,3,4,9-tetrahydropyrido[3,4-b]indol-2-yl]methanone |
InChI |
InChI=1S/C25H21FN2O2/c1-30-19-12-8-16(9-13-19)24-23-21(20-4-2-3-5-22(20)27-23)14-15-28(24)25(29)17-6-10-18(26)11-7-17/h2-13,24,27H,14-15H2,1H3 |
InChIキー |
ITSXSUBZYTXFFF-UHFFFAOYSA-N |
正規SMILES |
COC1=CC=C(C=C1)C2C3=C(CCN2C(=O)C4=CC=C(C=C4)F)C5=CC=CC=C5N3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1,3-dimethyl-2-thioxo-5-({5-[3-(trifluoromethyl)phenyl]furan-2-yl}methylidene)dihydropyrimidine-4,6(1H,5H)-dione](/img/structure/B11094522.png)

![2-(1,3-benzothiazol-2-yl)-4-{(E)-[(thiophen-2-ylmethyl)imino]methyl}-5-(trifluoromethyl)-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B11094540.png)
![4-{4-[(1E)-1-{(2E)-[1-(4-chlorophenyl)ethylidene]hydrazinylidene}ethyl]-5-methyl-1H-1,2,3-triazol-1-yl}-1,2,5-oxadiazol-3-amine](/img/structure/B11094546.png)


![2-[1-methyl-3-(phenylsulfanyl)-1H-indol-2-yl]-N-phenylacetamide](/img/structure/B11094572.png)
![1H-Indene-1,3(2H)-dione, 2-[(3-chlorophenyl)methylene]-](/img/structure/B11094574.png)


![(3Z)-5-bromo-3-[3-(4-ethylphenyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-1,3-dihydro-2H-indol-2-one](/img/structure/B11094609.png)

![6-Tert-butyl-2-{[(4-fluorophenoxy)acetyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B11094614.png)
![4-{[(E)-(4,5-dimethoxy-2-nitrophenyl)methylidene]amino}-1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one](/img/structure/B11094619.png)
